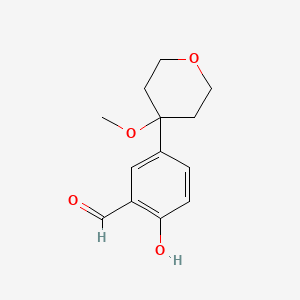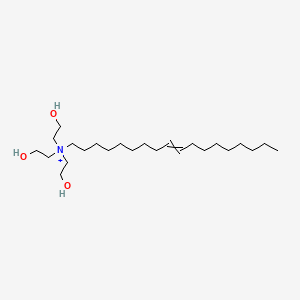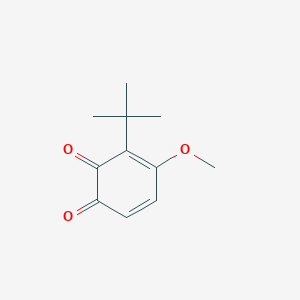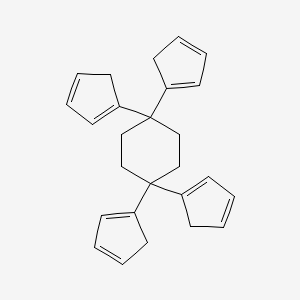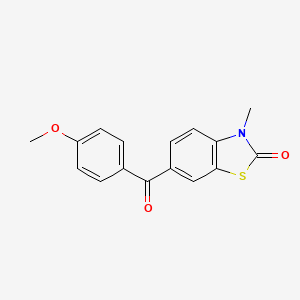
2(3H)-Benzothiazolone, 6-(4-methoxybenzoyl)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Benzothiazolone, 6-(4-methoxybenzoyl)-3-methyl- is an organic compound that belongs to the benzothiazolone family. This compound is characterized by the presence of a benzothiazolone core substituted with a 4-methoxybenzoyl group at the 6-position and a methyl group at the 3-position. Benzothiazolones are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzothiazolone, 6-(4-methoxybenzoyl)-3-methyl- typically involves the following steps:
Formation of the Benzothiazolone Core: The benzothiazolone core can be synthesized through the cyclization of o-aminothiophenol with carbonyl compounds under acidic or basic conditions.
Introduction of the 4-Methoxybenzoyl Group: The 4-methoxybenzoyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methylation at the 3-Position: The methyl group can be introduced at the 3-position through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
2(3H)-Benzothiazolone, 6-(4-methoxybenzoyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazolone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazolone derivatives.
Substitution: Formation of substituted benzothiazolone derivatives with various functional groups.
Applications De Recherche Scientifique
2(3H)-Benzothiazolone, 6-(4-methoxybenzoyl)-3-methyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: Investigated for its role in enzyme inhibition and as a probe for studying biological pathways.
Mécanisme D'action
The mechanism of action of 2(3H)-Benzothiazolone, 6-(4-methoxybenzoyl)-3-methyl- involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(3H)-Benzothiazolone, 6-(4-methoxybenzoyl)-: Lacks the methyl group at the 3-position.
2(3H)-Benzothiazolone, 6-(4-chlorobenzoyl)-3-methyl-: Substitutes the methoxy group with a chloro group.
2(3H)-Benzothiazolone, 6-(4-methoxybenzoyl)-3-ethyl-: Substitutes the methyl group with an ethyl group.
Uniqueness
2(3H)-Benzothiazolone, 6-(4-methoxybenzoyl)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxybenzoyl group enhances its lipophilicity and potential interactions with biological targets, while the methyl group at the 3-position may influence its reactivity and stability.
Propriétés
Numéro CAS |
154415-41-5 |
|---|---|
Formule moléculaire |
C16H13NO3S |
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
6-(4-methoxybenzoyl)-3-methyl-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C16H13NO3S/c1-17-13-8-5-11(9-14(13)21-16(17)19)15(18)10-3-6-12(20-2)7-4-10/h3-9H,1-2H3 |
Clé InChI |
TUPOUDGUSPQYSA-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)OC)SC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


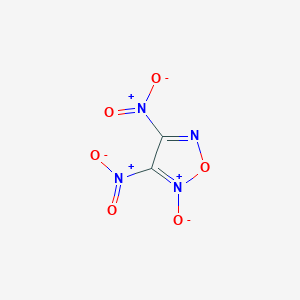
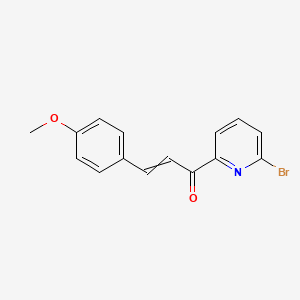
![Acetamide, 2,2'-sulfonylbis[N-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-](/img/structure/B15163614.png)
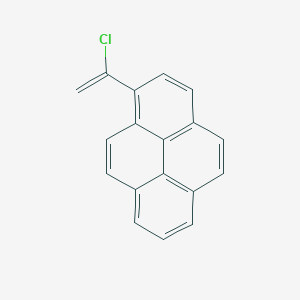
![6-Chloro-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]quinoline](/img/structure/B15163628.png)
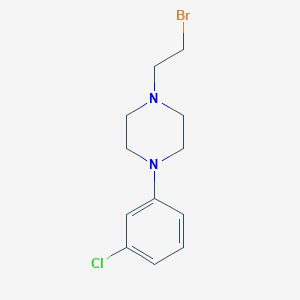
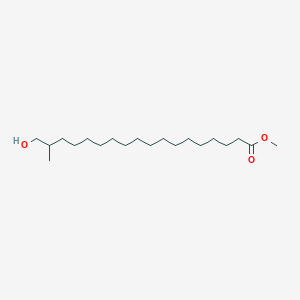
![3-[(4-Methoxyphenyl)sulfanyl]prop-2-enal](/img/structure/B15163661.png)
